Docosanoyl chloride
Overview
Description
C22H43ClO . It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of fatty acid derivatives, surfactants, and other specialty chemicals .
Mechanism of Action
Target of Action
Docosanoyl chloride, also known as Behenoyl chloride, is a derivative of Docosanol . Docosanol is an antiviral agent used to treat orofacial herpes sores . It exhibits antiviral activity against many lipid-enveloped viruses, including the herpes simplex virus (HSV) . Therefore, the primary target of this compound can be inferred to be similar to that of Docosanol, i.e., lipid-enveloped viruses such as HSV.
Mode of Action
Docosanol works by inhibiting the fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents the viral entry into cells and subsequent viral replication . As a derivative of Docosanol, this compound is likely to interact with its targets in a similar manner.
Biochemical Pathways
Based on the mechanism of action of docosanol, it can be inferred that this compound may affect the pathways related to the fusion of the viral envelope with the host cell membrane, thereby preventing the entry and replication of the virus .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be the prevention of viral entry into cells and subsequent viral replication, based on its inferred mode of action . This can lead to the inhibition of the spread of the virus within the host, thereby helping to control the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosanoyl chloride is typically synthesized by reacting docosanoic acid (behenic acid) with thionyl chloride (SOCl2). The reaction proceeds as follows:
C22H44O2+SOCl2→C22H43ClO+SO2+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The mixture is usually heated to reflux, and the evolved gases (sulfur dioxide and hydrogen chloride) are removed .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where docosanoic acid is continuously fed into the reactor along with thionyl chloride. The reaction is controlled to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product. The crude product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Docosanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form docosanoic acid and hydrochloric acid.
Reduction: It can be reduced to docosanol (behenyl alcohol) using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Alcohols: React with this compound in the presence of a base (e.g., pyridine) to form esters.
Amines: React with this compound to form amides, often in the presence of a base to neutralize the hydrochloric acid formed.
Water: Hydrolyzes this compound to docosanoic acid under mild conditions.
Major Products Formed:
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Docosanoic Acid: Formed by hydrolysis.
Docosanol: Formed by reduction.
Scientific Research Applications
Docosanoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various fatty acid derivatives and surfactants.
Biology: Employed in the modification of biomolecules for studying lipid-protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of specialty chemicals, lubricants, and coatings
Comparison with Similar Compounds
Hexadecanoyl Chloride (Palmitoyl Chloride): Similar in structure but with a shorter carbon chain (16 carbons).
Octadecanoyl Chloride (Stearoyl Chloride): Similar in structure but with 18 carbons.
Eicosanoyl Chloride (Arachidoyl Chloride): Similar in structure but with 20 carbons.
Uniqueness: Docosanoyl chloride is unique due to its longer carbon chain (22 carbons), which imparts different physical and chemical properties compared to shorter-chain acyl chlorides. This longer chain length affects its solubility, melting point, and reactivity, making it suitable for specific applications in the synthesis of long-chain fatty acid derivatives and specialty chemicals .
Properties
IUPAC Name |
docosanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHQYNCAWSGBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399367 | |
Record name | Docosanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21132-76-3 | |
Record name | Docosanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21132-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Docosanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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